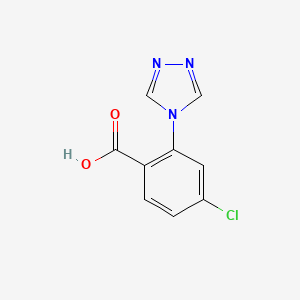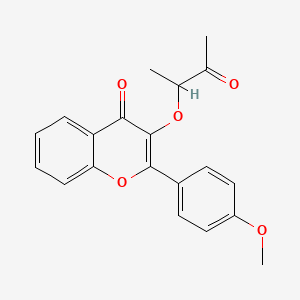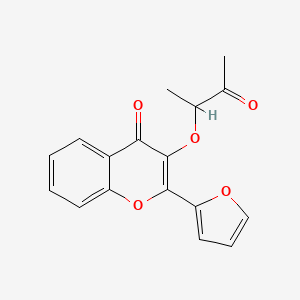![molecular formula C14H22N2O3 B7722098 [3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine](/img/structure/B7722098.png)
[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine: is an organic compound with the molecular formula C13H20N2O2 It is a derivative of methanamine, featuring a methoxy group and a morpholin-4-ylethoxy substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 2-chloroethylmorpholine.
Etherification: The 3-methoxyphenol undergoes etherification with 2-chloroethylmorpholine in the presence of a base like potassium carbonate to form 3-methoxy-4-(2-morpholin-4-ylethoxy)phenol.
Amination: The resulting phenol derivative is then subjected to amination using formaldehyde and ammonium chloride to introduce the methanamine group, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methanamine group, converting it to a primary amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde or 3-methoxy-4-(2-morpholin-4-ylethoxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-(2-morpholin-4-ylethoxy)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology
Biochemical Studies: It serves as a probe in studying enzyme-substrate interactions due to its unique structure.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of [3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the morpholin-4-ylethoxy group enhances solubility and bioavailability. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- [3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde]
- [3-Methoxy-4-(2-morpholin-4-ylethoxy)benzoic acid]
- [3-Methoxy-4-(2-morpholin-4-ylethoxy)aniline]
Uniqueness
- Structural Features : The presence of both methoxy and morpholin-4-ylethoxy groups on the phenyl ring provides unique chemical properties.
- Reactivity : The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
- Applications : Its potential use in multiple fields, including medicinal chemistry and material science, sets it apart from similar compounds.
Propiedades
IUPAC Name |
[3-methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-14-10-12(11-15)2-3-13(14)19-9-6-16-4-7-18-8-5-16/h2-3,10H,4-9,11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATBCCNSLJVSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(4-Oxo-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine)-2-yl]thio]-2,4-pentanedione](/img/structure/B7722020.png)

![4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B7722035.png)
![3-[2-(4-methoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7722037.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B7722044.png)



![2-[3-(4-Methylphenyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7722082.png)
![2-[3-(3,4-Dimethoxyphenyl)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7722088.png)

![8-Amino-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B7722106.png)

